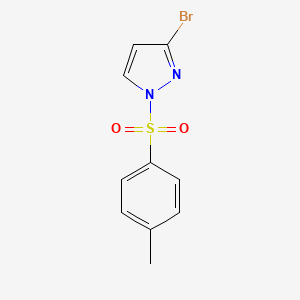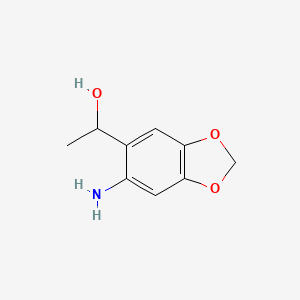
1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol is a chemical compound with the empirical formula C9H10O3 . It is a solid substance and its IUPAC name is 1-(6-amino-1,3-benzodioxol-5-yl)ethanol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(O)c1ccc2OCOc2c1 . The InChI code for this compound is 1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.19 . It is a solid substance . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.Aplicaciones Científicas De Investigación
Molecular-Electronic Structures and Aggregation
The compound 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol exhibits polarized molecular-electronic structures, contributing to its unique physical and chemical properties. Studies have revealed that such compounds can form various supramolecular structures through intermolecular interactions, including hydrogen bonds and π–π stacking interactions, resulting in diverse molecular arrangements like sheets, chains, and helical structures in crystalline forms (Low et al., 2004) (Low et al., 2002).
Structural Deviations and Hydrogen Bonding
Notable deviations from planarity have been observed in the structure of the compound, particularly in the dihedral angles formed between different rings. The hydrogen bonding capabilities of the amino group play a pivotal role in forming a two-dimensional array with a zigzag topology, suggesting potential applications in the field of supramolecular chemistry (Asiri et al., 2011).
Synthetic Applications and Chemical Reactions
The compound's derivatives serve as intermediates in various chemical reactions, showing a capacity for forming complex molecular structures. These reactions include vinylphosphonium salt-mediated reactions, transformations into pyrroles through thermal conversion, and participation in conjugated azomethine ylide intermediates that undergo electocyclization, highlighting its versatility in synthetic organic chemistry (Yavari et al., 2006) (Reisser & Maas, 2004).
Biological Activity
Although the focus is on non-pharmacological aspects, it's noteworthy that derivatives of this compound have shown biological activity, such as antibacterial properties and potential antitumor effects. This suggests that the compound and its derivatives could be valuable in medicinal chemistry research (Aziz‐ur‐Rehman et al., 2015) (Ganapaty et al., 2009).
Chiral Syntheses and Asymmetric Reactions
The compound's derivatives are involved in enantioselective syntheses and reactions, which are crucial in producing pharmaceuticals with specific desired activities. These reactions include enantioselective reductions and the formation of complex organic molecules, highlighting its importance in the synthesis of chiral drugs (Antunes et al., 2004).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular behavior and function . Additionally, its effects on cellular metabolism can lead to changes in energy production and utilization within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, influencing the production of proteins and other molecules essential for cellular function . The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for studying biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound’s activity may decrease over time due to degradation, which can impact its effectiveness in experimental settings . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Identifying the optimal dosage is essential for maximizing the compound’s potential benefits while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may affect the activity of enzymes involved in energy production, leading to changes in cellular energy balance . Understanding its role in metabolic pathways is important for elucidating its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are key factors that determine its effectiveness. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence its accumulation and activity in target tissues, affecting its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can impact its interactions with other biomolecules and its ability to modulate cellular processes
Propiedades
IUPAC Name |
1-(6-amino-1,3-benzodioxol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3,5,11H,4,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEOSFRVQFDRHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1N)OCO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
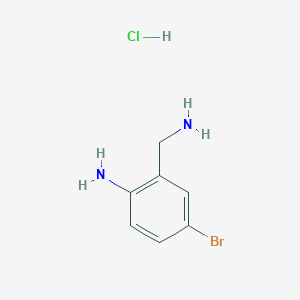


![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)
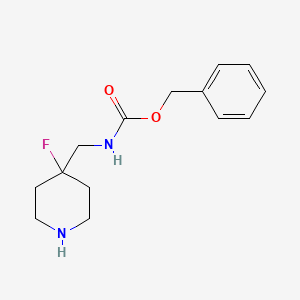

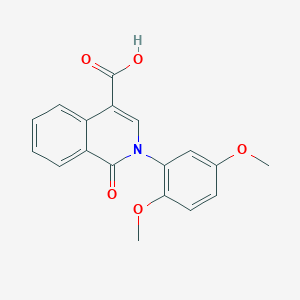
![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)

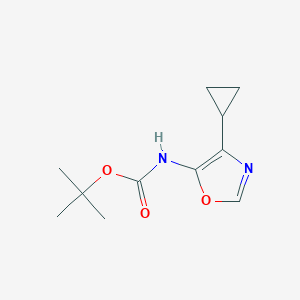
![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)


